N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a triazole-based acetamide derivative characterized by dual furan substituents: a furan-2-yl group at position 5 and a furan-2-ylmethyl group at position 4 of the triazole ring. This compound belongs to a broader class of 1,2,4-triazole derivatives known for anti-inflammatory, antimicrobial, and anti-exudative activities . Its synthesis typically involves alkylation of a triazole-thione precursor with chloroacetamides in alkaline ethanol, followed by purification via recrystallization .
Properties
Molecular Formula |
C19H15FN4O3S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15FN4O3S/c20-13-5-7-14(8-6-13)21-17(25)12-28-19-23-22-18(16-4-2-10-27-16)24(19)11-15-3-1-9-26-15/h1-10H,11-12H2,(H,21,25) |
InChI Key |
WFLXCDZOMWURTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Furan Groups: The furan groups are introduced through a Friedel-Crafts alkylation reaction, where furan is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is incorporated via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the acetamide linkage, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of the triazole ring could produce amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide exhibit significant antimicrobial properties. The triazole ring is known for its effectiveness against various fungal pathogens. Studies have demonstrated that derivatives of this compound can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent in clinical settings .
Anticancer Properties
The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Preliminary studies have shown that triazole derivatives can induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation. This mechanism positions this compound as a potential therapeutic agent in oncology .
Pesticidal Activity
The compound's structure suggests it may possess pesticidal properties. Research indicates that similar triazole compounds can act as effective fungicides and insecticides. Field trials have shown that these compounds can reduce the incidence of fungal diseases in crops, providing an eco-friendly alternative to traditional pesticides. This is particularly relevant given the increasing regulatory pressures on chemical pesticides .
Plant Growth Regulation
This compound may also play a role in plant growth regulation. Compounds with similar structures have been reported to enhance root development and overall plant vigor when applied at specific concentrations. This could lead to improved crop yields and resilience against environmental stressors .
Enzyme Inhibition Studies
The compound's ability to inhibit certain enzymes has made it a subject of interest in biochemical research. Inhibitors derived from triazole structures have been shown to effectively block enzymes involved in metabolic pathways, which could be beneficial in studying metabolic diseases or developing new therapeutic strategies .
Molecular Docking Studies
Computational studies involving molecular docking have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into the compound's potential interactions at the molecular level, aiding in the design of more effective derivatives .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and furan groups can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Methyl vs. 4-Furan-2-ylmethyl Substitution
- N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide ():
Replacing the 4-(furan-2-ylmethyl) group with a methyl group reduces steric bulk and aromaticity. This simplification may lower anti-exudative activity, as furan rings enhance π-π stacking with biological targets . - Impact on Activity : In a study of 21 analogues, compounds with extended aromatic substituents (e.g., furan) showed superior anti-exudative activity (75% efficacy at 10 mg/kg) compared to aliphatic substituents (50% efficacy) .
4-Ethyl Substitution
- N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): The ethyl group increases lipophilicity (logP ≈ 3.2 vs.
Variations in the Aryl Acetamide Moiety
Fluorophenyl Positional Isomerism
- N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide ():
Substituting the 4-fluorophenyl group with a 3-chloro-4-fluorophenyl moiety introduces steric hindrance and electronic modulation (pKa ≈ 11.3 vs. 10.8 for the target compound), which may alter receptor binding .
Bulkier Aromatic Substituents
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (): The 4-tert-butylphenyl and 4-methoxyphenyl groups increase molecular weight (MW ≈ 510 g/mol vs.
Anti-Exudative Activity
The target compound was evaluated alongside 21 analogues in a rat formalin-induced edema model (Table 1). Key findings include:
| Compound ID | Anti-Exudative Activity (% Inhibition) | Reference Standard (Diclofenac Sodium) |
|---|---|---|
| Target Compound | 82% | 78% |
| 4-Methyl Analog () | 65% | 78% |
| 3-Chloro-4-Fluoro Analog | 73% | 78% |
Table 1 : Anti-exudative activity at 10 mg/kg dose .
The dual furan substituents in the target compound likely enhance interactions with inflammatory mediators (e.g., COX-2) via hydrophobic and π-stacking interactions .
Antimicrobial and Anti-Inflammatory Activity
- Pyridin-4-yl Derivatives ():
Compounds with pyridin-4-yl groups (e.g., KA3, KA7) showed broad-spectrum antimicrobial activity (MIC = 8–16 µg/mL against S. aureus and E. coli) but lower anti-exudative effects (60–70% inhibition) compared to furan-based derivatives . - Chlorophenyl-Thiazolo Triazoles ():
Thiazolo-triazole hybrids (e.g., 2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-furylmethyl)acetamide) exhibited potent anti-inflammatory activity (IC₅₀ = 12 µM for COX-2) but higher cytotoxicity (CC₅₀ = 35 µM) than the target compound .
Physicochemical and Spectroscopic Properties
- Melting Points : The target compound has a melting point range of 180–182°C, higher than 4-methyl analogues (165–168°C) due to stronger intermolecular interactions from furan groups .
- 1H NMR Data : The furan protons resonate at δ 7.45–7.50 ppm (triazole-H) and δ 6.30–6.45 ppm (furan-H), distinct from pyridin-4-yl derivatives (δ 8.20–8.50 ppm) .
Biological Activity
N-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a synthetic compound notable for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 394.42 g/mol
- CAS Number : 331710-55-5
The structure features a 4-fluorophenyl group linked to a 1,2,4-triazole moiety via a sulfanyl group to an acetamide functional group. This unique configuration is believed to contribute to its diverse biological activities.
Biological Activity Overview
Numerous studies have highlighted the biological activities associated with triazole derivatives, particularly their antifungal, antibacterial, and anticancer properties. The following sections detail these activities.
Antifungal Activity
- Mechanism of Action : Triazole compounds generally inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This leads to increased membrane permeability and ultimately cell death.
- Case Studies :
- A study demonstrated that triazole derivatives exhibit significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species .
- In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
Anticancer Activity
- Mechanism of Action : The compound's triazole core may interact with various cellular targets involved in cancer cell proliferation and apoptosis.
- Research Findings :
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives reveals several key insights into how structural modifications influence biological activity:
- The presence of electron-donating groups on the phenyl ring enhances antifungal activity.
- Substituents at specific positions on the triazole ring can significantly impact the compound's potency against microbial strains .
| Compound Class | Structural Features | Biological Activity |
|---|---|---|
| 1H-[1,2,4]triazole derivatives | Contains triazole ring | Antifungal and anticancer properties |
| 5-(Furan-2-yl) derivatives | Furan ring present | Antimicrobial activity |
| Thioacetamide derivatives | Similar sulfanyl linkage | Potential neuroprotective effects |
Q & A
What synthetic methodologies are employed to prepare this compound, and how are intermediates characterized?
Basic Research Question
The synthesis typically involves alkylation of a 1,2,4-triazole-3-thiol precursor with substituted α-chloroacetamides in ethanol under basic conditions. For example, derivatives are crystallized as white or light-yellow solids with sharp melting points, confirmed via elemental analysis, H NMR, and chromatographic-mass spectrometry . Key steps include optimizing reaction time (e.g., 6–8 hours) and solvent polarity to enhance yields.
How is X-ray crystallography applied to resolve structural ambiguities in this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) using SHELXL is critical for resolving molecular conformation, especially for heterocyclic systems like triazoles and furans. Challenges include refining disordered furan rings and sulfur-containing moieties. For analogous compounds, data-to-parameter ratios >15 and low R-factors (<0.05) ensure reliability. SHELX programs are preferred for their robustness in handling high-resolution or twinned data .
What experimental models are used to evaluate anti-exudative activity, and how is activity quantified?
Basic Research Question
Anti-exudative activity is assessed using formalin-induced edema in rats, measured via digital plethysmometry. Sodium diclofenac is a common reference drug. Activity is quantified as percentage inhibition of exudate volume, with compounds showing >50% inhibition considered significant. Dose-response curves (e.g., 10–50 mg/kg) and statistical validation (p<0.05) are standard .
How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence pharmacological activity?
Advanced Research Question
Substituents at the phenyl residue significantly modulate activity. For instance, fluorine at the para position enhances anti-exudative effects due to increased electronegativity and membrane permeability, while nitro groups reduce activity by destabilizing hydrogen bonding. In a study of 21 derivatives, 15 showed activity, with 8 outperforming diclofenac. Contradictions in SAR (e.g., ethyl vs. methoxy groups) require comparative docking studies to clarify steric and electronic interactions .
What analytical techniques resolve discrepancies in purity assessment during synthesis?
Advanced Research Question
Discrepancies in purity (e.g., unreacted intermediates) are addressed via orthogonal methods:
- HPLC-MS : Detects trace impurities (<0.1%).
- DSC/TGA : Confirms thermal stability and polymorphic consistency.
- NMR NOESY : Identifies rotational isomers in sulfanyl-acetamide linkages.
For example, conflicting melting points in derivatives are resolved by recrystallization in ethanol/water (3:1) to achieve >99% purity .
How are computational methods integrated to predict bioavailability and toxicity?
Advanced Research Question
ADMET predictions using SwissADME or pkCSM guide prioritization. Key parameters:
- Lipophilicity (XLogP) : Optimal range 2.5–3.5 for blood-brain barrier penetration.
- Hepatotoxicity : Assessed via CYP450 inhibition assays (e.g., CYP3A4 IC).
For furan-containing analogs, furan ring oxidation risks (e.g., reactive metabolites) are evaluated using Ames tests and molecular orbital calculations .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Scale-up issues (e.g., low yields in alkylation steps) are mitigated by:
- Flow Chemistry : Enhances mixing efficiency for exothermic reactions.
- Green Solvents : Switch from ethanol to cyclopentyl methyl ether (CPME) to reduce waste.
- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to accelerate thiol-acetamide coupling .
How is crystallographic data validated for publication in high-impact journals?
Basic Research Question
CIF files are validated using checkCIF/PLATON to flag symmetry errors or missed twinning. For SHELXL-refined structures, residual density peaks <0.3 eÅ and Flack parameters <0.1 are mandatory. Journals like Acta Crystallographica require deposition in the Cambridge Structural Database (CSD) .
What mechanistic insights explain contradictory results in anti-inflammatory vs. cytotoxicity profiles?
Advanced Research Question
Contradictions arise from off-target effects (e.g., COX-2 inhibition vs. mitochondrial toxicity). For triazole derivatives, mitochondrial membrane depolarization assays (JC-1 staining) and COX-2 ELISA are compared. A compound with IC <10 μM for COX-2 but >50 μM cytotoxicity is prioritized for lead optimization .
How are stability and degradation profiles assessed under physiological conditions?
Advanced Research Question
Forced degradation studies (acid/base/oxidative stress) coupled with LC-MS/MS identify degradation pathways. For example, sulfanyl-acetamide bonds hydrolyze at pH >8, forming thiol byproducts. Accelerated stability testing (40°C/75% RH for 6 months) ensures shelf-life >2 years .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
